molecular formula C6H12NOP B2522627 3-Dimethylphosphorylbutanenitrile CAS No. 2411230-07-2

3-Dimethylphosphorylbutanenitrile

Cat. No.: B2522627
CAS No.: 2411230-07-2
M. Wt: 145.142
InChI Key: MVEIYNZAZMGQCF-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylbutanenitrile is a chemical reagent of interest in advanced organic and medicinal chemistry research. Compounds featuring both phosphonate and nitrile functional groups are valuable synthetic intermediates. Phosphonate groups are often used as bioisosteres for carboxylic acids or phosphate groups in the design of bioactive molecules and prodrugs . The nitrile functional group is a common and robust moiety found in over 30 marketed pharmaceuticals and is known to increase water solubility or decrease susceptibility to oxidative metabolism in the liver . This combination of features makes related compounds useful building blocks in multicomponent reactions for constructing complex, phosphorylated heterocyclic scaffolds, which are core structures in many biologically active compounds and industrial materials . Researchers utilize such reagents in the development of new synthetic methodologies and for creating molecular libraries for biological screening. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-dimethylphosphorylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NOP/c1-6(4-5-7)9(2,3)8/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEIYNZAZMGQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylbutanenitrile typically involves the reaction of a suitable butanenitrile precursor with a dimethylphosphorylating agent. One common method is the nucleophilic substitution reaction where a butanenitrile derivative reacts with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Dimethylphosphorylbutanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of phosphonate esters and other phosphorus-containing compounds. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of phosphoryl groups on biological systems. It may also be explored for its potential as a precursor in the synthesis of bioactive molecules with pharmaceutical applications .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of flame retardants, plasticizers, and other functional materials .

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylbutanenitrile involves its interaction with various molecular targets through its nitrile and phosphoryl groups. The nitrile group can participate in nucleophilic addition reactions, while the phosphoryl group can engage in coordination with metal ions or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight this compound’s utility in synthesizing β-aminophosphonates, a class of bioactive molecules with antiviral properties . In contrast, dimethylphosphorylacetonitrile has been optimized for green chemistry applications due to its biodegradability . Analytical methods, such as HPLC with phosphate buffer (pH 7.1) mobile phases, are shared across these compounds for purity assessment, as noted in pharmacopeial standards .

Biological Activity

3-Dimethylphosphorylbutanenitrile (CAS Number: 2411230-07-2) is an organic compound characterized by the presence of a nitrile group (-CN) and a dimethylphosphoryl group (-P(O)(CH3)2) attached to a butane backbone. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C6H12NOP
  • Key Functional Groups :
    • Nitrile (-CN)
    • Dimethylphosphoryl (-P(O)(CH3)2)

The presence of these functional groups suggests that this compound may participate in various chemical reactions, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with molecular targets through its nitrile and phosphoryl groups. The nitrile group can engage in nucleophilic addition reactions, while the phosphoryl group can coordinate with metal ions or act as a leaving group in substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.

Potential Biological Applications

  • Enzyme Modulation : The compound may influence enzyme activity by acting as a substrate or inhibitor, potentially affecting metabolic pathways.
  • Pharmaceutical Development : Its unique structure makes it a candidate for developing bioactive molecules, particularly in creating new pharmaceuticals targeting specific diseases.
  • Chemical Biology : It can be used to study the effects of phosphoryl groups on biological systems, aiding in understanding cellular signaling mechanisms.

Toxicological Profile

While specific toxicity data for this compound is limited, compounds containing similar functional groups often exhibit varying degrees of toxicity depending on their structure and exposure levels. Understanding the toxicological profile is crucial for evaluating safety in potential applications .

Synthesis and Reaction Pathways

Research indicates that this compound can be synthesized through nucleophilic substitution reactions involving butanenitrile derivatives and dimethylphosphoryl chloride. This synthesis is typically conducted under anhydrous conditions to prevent hydrolysis.

Comparative Studies

Comparative studies with similar compounds, such as Dimethylphosphorylacetonitrile and Dimethylphosphorylpentanitrile, reveal that the specific butanenitrile backbone imparts distinct chemical properties that influence reactivity and biological interactions. For example:

Compound NameStructure CharacteristicsBiological Activity Potential
This compoundButane backbone with nitrile and phosphoryl groupsModulates enzyme activity; potential drug precursor
DimethylphosphorylacetonitrileAcetonitrile backboneSimilar reactivity; different solubility
DimethylphosphorylpentanitrilePentanenitrile backboneVaries in toxicity; broader applications

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity and potential applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Dimethylphosphorylbutanenitrile, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via phosphonylation reactions using dimethylphosphite and acrylonitrile derivatives under acidic or catalytic conditions. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reagent solubility .
  • Catalyst choice : Lewis acids like ZnCl₂ enhance phosphorylation efficiency .
  • Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., nitrile hydrolysis) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/³¹P NMR : Verify the dimethylphosphoryl group (δ ~1.3 ppm for CH₃ and δ ~25 ppm for phosphorus) .
  • IR spectroscopy : Confirm nitrile absorption at ~2240 cm⁻¹ and P=O stretching at ~1250 cm⁻¹ .
  • Mass spectrometry (HRMS) : Validate the molecular ion peak (expected m/z: [M+H]⁺ = 160.08) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
  • Waste disposal : Segregate nitrile-containing waste for incineration or specialized treatment .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the phosphoryl and nitrile groups in this compound?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) map electron density around the nitrile and phosphoryl groups to predict nucleophilic/electrophilic sites .
  • Trapping intermediates : Use in-situ IR or NMR to detect transient species during hydrolysis or alkylation reactions .

Q. What computational tools are effective for predicting synthetic pathways or biological interactions of this compound?

  • Methodological Answer :

  • Retrosynthesis software : Tools like Pistachio or Reaxys propose routes using known phosphorylation and nitrile-formation reactions .
  • Molecular docking : AutoDock Vina screens for binding affinity with target enzymes (e.g., kinases or phosphatases) .
  • ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How should researchers address contradictory data in spectral analysis or bioactivity assays?

  • Methodological Answer :

  • Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 3-hydroxy-3,3-diphenylpropanenitrile) to resolve spectral ambiguities .
  • Dose-response curves : Repeat bioassays (e.g., enzyme inhibition) with stricter controls (e.g., fixed pH, temperature) to isolate variables .
  • Collaborative verification : Share raw data with third-party labs for independent replication .

Q. What strategies are recommended for studying the compound’s biological activity in drug discovery contexts?

  • Methodological Answer :

  • High-throughput screening (HTS) : Test against a panel of disease-relevant targets (e.g., cancer cell lines, bacterial enzymes) .
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., varying alkyl chains on phosphorus) to identify critical functional groups .
  • In vivo models : Use zebrafish or murine models to assess toxicity and efficacy at physiologically relevant concentrations .

Q. How does this compound compare to structurally similar nitrile-phosphoryl hybrids in terms of reactivity?

  • Methodological Answer :

  • Comparative kinetics : Measure reaction rates for hydrolysis or nucleophilic substitution alongside analogs (e.g., 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile) .
  • Thermodynamic stability : Calculate ΔG of decomposition via DSC/TGA to evaluate robustness under storage conditions .
  • Electronic effects : Use Hammett plots to correlate substituent effects (e.g., electron-withdrawing phosphoryl groups) with reactivity trends .

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